molecular formula C10H6FNO3 B8212106 5-Fluoro-6-hydroxyquinoline-8-carboxylic acid

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid

Cat. No.: B8212106
M. Wt: 207.16 g/mol
InChI Key: FIWKLMCHUXKJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid is a fluorinated quinoline derivative characterized by a fluorine atom at position 5, a hydroxyl group at position 6, and a carboxylic acid moiety at position 8.

Properties

IUPAC Name

5-fluoro-6-hydroxyquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-8-5-2-1-3-12-9(5)6(10(14)15)4-7(8)13/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWKLMCHUXKJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2F)O)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Skraup Synthesis with Fluorination Modifications

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted to incorporate fluorine substituents. In a representative procedure:

  • Cyclization : A mixture of o-aminophenol , glycerol, and concentrated sulfuric acid is heated under reflux. The exothermic reaction forms the quinoline backbone.

  • Fluorination : The intermediate chloroquinoline is treated with potassium fluoride in dimethylformamide (DMF) at 120°C for 12 hours, achieving nucleophilic aromatic substitution at the 5-position.

  • Hydroxylation and Carboxylation : Sequential oxidation with potassium permanganate introduces the hydroxyl group at position 6, followed by carboxylation using carbon dioxide under high pressure to install the carboxylic acid at position 8.

Key Data :

StepReagentsTemperature (°C)Time (h)Yield (%)
CyclizationH₂SO₄, glycerol130–140378
FluorinationKF, DMF1201265
CarboxylationCO₂, KOH1502452

One-Pot Multi-Component Synthesis

Recent advancements emphasize efficiency through one-pot methodologies:

  • Simultaneous Cyclization and Functionalization : A mixture of 2-amino-4-fluorophenol , diethyl acetylenedicarboxylate, and iodine in ethanol undergoes cyclization at 80°C for 6 hours, directly yielding the fluorinated quinoline core.

  • In Situ Carboxylation : The intermediate is treated with sodium hydride and dry ice in tetrahydrofuran (THF), introducing the carboxylic acid group without isolating intermediates.

Advantages :

  • Reduced purification steps.

  • Improved overall yield (up to 68%).

Reaction Conditions and Optimization

Temperature and Catalysis

  • Cyclization : Optimal at 130–140°C with sulfuric acid as both catalyst and dehydrating agent.

  • Fluorination : Requires anhydrous conditions and temperatures ≥100°C to prevent hydrolysis of the fluoride source.

  • Carboxylation : High-pressure reactors (10–15 bar) enhance CO₂ solubility, improving carboxylation efficiency.

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) facilitate fluorination by stabilizing ionic intermediates.

  • Ethanolic solutions are preferred for hydroxylation to minimize over-oxidation.

Purification and Characterization

Isolation Techniques

  • Acid-Base Extraction : Crude product is dissolved in dilute NaOH, filtered, and precipitated by acidification to pH 2–3.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted precursors and by-products.

Analytical Validation

  • NMR Spectroscopy : Distinct signals for fluorine (δ 160–165 ppm in ¹⁹F NMR) and carboxylic proton (δ 12–13 ppm in ¹H NMR).

  • Mass Spectrometry : Molecular ion peak at m/z 207.16 confirms the molecular formula C₁₀H₆FNO₃.

Industrial-Scale Production

Batch Process Optimization

  • Catalyst Recycling : Montmorillonite K-10 clay is reused for up to five cycles without significant activity loss, reducing costs.

  • Waste Mitigation : Neutralization of acidic by-products with calcium oxide generates inert calcium sulfate, which is filtered and discarded.

Continuous Flow Synthesis

Emerging methodologies employ microreactors to enhance heat transfer and reaction control:

  • Residence Time : 30 minutes at 150°C.

  • Yield Improvement : 75% compared to 52% in batch systems.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Skraup ModificationRegioselective, scalableMulti-step, high energy input52
One-Pot SynthesisFewer steps, time-efficientRequires specialized equipment68
Continuous FlowHigh throughput, consistent qualityInitial setup cost75

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to form hydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antibacterial Activity

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid exhibits significant antibacterial properties. Research indicates that derivatives of quinoline compounds can effectively inhibit both Gram-positive and Gram-negative bacterial strains. For instance, studies have shown that certain 8-hydroxyquinoline derivatives demonstrate potent activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Bacterial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
E. coli1 × 10⁻⁶0.125–0.5
S. aureus1 × 10⁻⁵0.125–0.5
Klebsiella pneumoniae1 × 10⁻⁵0.125–0.5

These findings suggest that the compound could be developed into novel antibacterial agents with specific modes of action, particularly useful in combating drug-resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have identified specific derivatives that target cancer cell lines, demonstrating significant cytotoxicity .

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of this compound, especially in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as a metal chelator, binding to toxic metals like copper and iron that are implicated in neurodegeneration . Its ability to cross the blood-brain barrier further enhances its therapeutic potential .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can modify its properties for enhanced biological activity. Recent advances in synthetic methodologies have enabled the development of various derivatives with improved pharmacological profiles .

Neuroprotection in Cell Models

A study demonstrated that derivatives of this compound could protect SH-SY5Y human neuroblastoma cells against oxidative damage induced by hydrogen peroxide and other neurotoxic agents .

Antibacterial Efficacy

In vitro tests showed that specific derivatives exhibited higher antibacterial activity than traditional antibiotics against resistant strains of bacteria, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS: 63010-70-8)
  • Structure : Fluorine at position 8, hydroxyl at position 4, and carboxylic acid at position 3.
  • Key Differences : The target compound has fluorine at position 5 (vs. 8) and hydroxyl at position 6 (vs. 4), altering hydrogen-bonding capacity and electronic distribution.
  • Physicochemical Properties : The hydroxyl group at position 4 in this analog may reduce acidity compared to the target compound’s 6-hydroxy group due to resonance effects. Melting points and solubility data are unavailable for direct comparison, but its molecular weight (207.16 g/mol) is lower than the target compound’s estimated weight (~223 g/mol) .
6-Fluoroquinoline-2-carboxylic Acid (CAS: 1256808-59-9)
  • Structure : Fluorine at position 6 and carboxylic acid at position 2.
  • Key Differences: The carboxylic acid’s position (2 vs. The absence of a hydroxyl group reduces hydrogen-bonding interactions compared to the target compound .

Functional Group Variations

5-Fluoro-8-hydroxyquinoline
  • Key Differences : The lack of a carboxylic acid group diminishes water solubility and limits coordination chemistry. This compound is primarily used as a chelating agent or intermediate, whereas the target compound’s carboxylic acid may enable broader pharmaceutical applications .
6-Methylquinoline-8-carboxylic Acid (CAS: 10349-57-2)
  • Structure : Methyl group at position 6 and carboxylic acid at position 8.
  • Key Differences: The methyl group (electron-donating) vs. fluorine (electron-withdrawing) alters electronic effects on the quinoline ring.
Antibacterial Fluoroquinolones
  • Examples: 8-Fluoro-2,2-dimethyl-9-(4-methylpiperazinyl)-6-oxo-oxazoloquinoline-5-carboxylic acid (CAS: 2489671-28-3) and 2-substituted-6-oxo-8-fluoroimidazoquinoline-5-carboxylic acids.
  • Key Comparisons : These compounds exhibit antibacterial activity due to fluorine and carboxylic acid groups, which enhance DNA gyrase inhibition. However, the target compound lacks the piperazinyl or oxazolo heterocycles found in these derivatives, which are critical for broad-spectrum activity .
  • Activity Data : Compounds like 2Ab and 2Ac (from ) show moderate antibacterial effects, suggesting that the target compound may require additional substituents (e.g., piperazinyl groups) for enhanced efficacy .

Biological Activity

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom and a hydroxyl group, which contribute to its unique biological activity. The presence of these functional groups enhances its interaction with various biological targets, making it a promising candidate for drug development.

Biological Activities

This compound exhibits a range of biological activities:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves inhibiting enzymes critical for bacterial growth and replication .
  • Antiviral Properties : Research indicates that this compound may inhibit viral replication, particularly against enteroviruses like EV-D68. Its antiviral activity was assessed through cytotoxicity assays, demonstrating a favorable selectivity index .
  • Anticancer Potential : The compound's ability to interfere with cellular pathways associated with cancer progression has been noted. It acts as an inhibitor of specific enzymes involved in DNA repair and replication, which can be crucial in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with metal ions and various enzymes:

  • Enzyme Inhibition : It has been identified as an inhibitor of class II fructose-1,6-bisphosphate aldolase (FBA) in Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
  • Metal Ion Chelation : The compound forms complexes with metal ions such as Cu²⁺ and Zn²⁺, which can alter enzyme activity and influence cellular processes .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayMechanism of ActionReference
AntibacterialMycobacterium tuberculosisInhibition of FBA
AntiviralEnterovirus D68Inhibition of viral replication
AnticancerVarious cancer cell linesInhibition of DNA repair enzymes
Metal Ion InteractionVarious cellular pathwaysChelation leading to altered enzyme activity

Case Studies

  • Antimycobacterial Activity : A study demonstrated that this compound exhibited significant antimycobacterial activity against Mycobacterium abscessus and M. smegmatis, showing promise as a therapeutic agent for resistant strains .
  • Antiviral Screening : In vitro testing against EV-D68 revealed that the compound could effectively reduce viral cytopathic effects (CPE), indicating its potential as an antiviral agent. The selectivity index was calculated to assess its safety profile compared to standard antiviral drugs .
  • Anticancer Efficacy : A series of analogs were synthesized based on the quinoline structure, with several derivatives showing enhanced anticancer activity against multidrug-resistant cancer cell lines. These findings support further exploration into structure-activity relationships (SAR) for optimizing efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Fluoro-6-hydroxyquinoline-8-carboxylic acid to ensure regioselectivity of substituents?

  • Methodological Answer : Regioselective synthesis requires careful selection of protecting groups and reaction conditions. For fluoroquinoline derivatives, trifluoromethyl or halogen-directed metalation (e.g., using Pd-catalyzed cross-coupling) can guide substituent placement . For hydroxyl and carboxylic acid groups, orthogonal protection (e.g., tert-butyldimethylsilyl for -OH and methyl esters for -COOH) prevents undesired side reactions. Post-synthesis deprotection under mild acidic or basic conditions is critical to preserve structural integrity .

Q. How can HPLC and NMR spectroscopy be optimized for purity analysis of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for optimal separation of polar substituents. A gradient elution (5–95% acetonitrile over 20 min) resolves hydroxyl and carboxylic acid moieties .
  • NMR : Deuterated DMSO is ideal for solubilizing quinoline derivatives. Key signals:
  • Fluorine: ¹⁹F NMR at ~-120 ppm (CF coupling with adjacent protons).
  • Hydroxyl: Broad singlet at δ 10–12 ppm (D₂O exchange confirms -OH).
  • Carboxylic acid: δ ~12–13 ppm (¹H) and ~170 ppm (¹³C) .

Q. What stability challenges arise from the coexistence of fluorine, hydroxyl, and carboxylic acid groups?

  • Methodological Answer : The electron-withdrawing fluorine enhances acidity of the hydroxyl group, increasing susceptibility to oxidation. Storage under inert gas (N₂/Ar) at -20°C in amber vials minimizes degradation. Stability studies in buffers (pH 4–8) reveal optimal shelf life at pH 6–7, where intramolecular H-bonding between -OH and -COOH reduces reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence metal-chelating properties?

  • Methodological Answer : Fluorine’s electronegativity enhances the electron-deficient nature of the quinoline ring, favoring coordination with transition metals (e.g., Fe³⁺, Cu²⁺). Computational DFT studies (B3LYP/6-31G*) show the 5-fluoro group increases binding energy by 15–20% compared to non-fluorinated analogs. Experimental validation via UV-Vis titration (e.g., with FeCl₃) shows a bathochromic shift (~30 nm) upon complexation .

Q. What strategies resolve contradictory data on fluorination efficiency in synthetic pathways?

  • Methodological Answer : Discrepancies in fluorination yields often stem from solvent polarity or catalyst selection. For example:

  • Low polarity (toluene) : Favors SNAr mechanisms but risks incomplete substitution.
  • High polarity (DMF) : Enhances nucleophilicity but may deactivate fluorine sources.
    Controlled experiments with isotopic labeling (¹⁸F tracking) and kinetic studies (via in-situ IR) clarify mechanistic pathways .

Q. Can this compound serve as a precursor for photoactive probes in biological systems?

  • Methodological Answer : The hydroxyl and carboxylic acid groups enable conjugation to biomolecules (e.g., peptides via EDC/NHS coupling). Photoactivity is tunable by modifying the quinoline core:

  • Fluorescence : Excitation at 350 nm (λem 450 nm) with quantum yield Φ = 0.25 in PBS.
  • Two-photon absorption : Demonstrated in zebrafish models for deep-tissue imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.